9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Pharmaceutical Intermediates Ketotifen Synthesis Pizotifen Synthesis

This tricyclic sulfur-containing heterocycle is the non-negotiable penultimate intermediate for the industrial synthesis of Ketotifen and Pizotifen APIs. Its rigid 9,10-dihydro-4-keto core is essential for the Grignard/Wittig installation of the 4-piperidylidene moiety; structurally analogous intermediates compromise yield and alter established impurity fate maps, making revalidation mandatory. Sourced at ≥98% purity, it also serves as Pizotifen Impurity 1 for QC reference standards. Procuring this exact scaffold is a regulatory and process necessity for GMP API manufacturing and analytical method validation.

Molecular Formula C13H10OS
Molecular Weight 214.28 g/mol
CAS No. 1622-55-5
Cat. No. B118918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
CAS1622-55-5
Synonyms9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one; 
Molecular FormulaC13H10OS
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
InChIInChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
InChIKeyJAGBUENUSNSSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5) Procurement Guide: Chemical Identity and Supply Chain Context


9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5) is a tricyclic sulfur-containing heterocycle with the molecular formula C13H10OS and a molecular weight of 214.28 g/mol . It serves as the essential penultimate intermediate in the industrial synthesis of two globally marketed antimigraine and antiallergic pharmaceuticals: ketotifen (as its hydrogen fumarate salt) and pizotifen (as its malate salt) . The compound is characterized by a fused ring system comprising a benzene ring, a cycloheptane ring, and a thiophene ring, which together create a rigid, planar core critical for subsequent synthetic transformations . Commercially, it is typically supplied as a semi-solid or liquid with a purity of 90% or 98%, and its procurement is driven almost exclusively by its role as a regulated starting material or key intermediate in active pharmaceutical ingredient (API) manufacturing .

Why Generic Substitution Fails for CAS 1622-55-5: Critical Quality Attributes for Ketotifen and Pizotifen Synthesis


Generic substitution of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with structurally analogous intermediates is not viable due to the precise synthetic requirements of the final APIs. The 4-keto group and the saturated 9,10-dihydro scaffold are non-negotiable structural features for the Grignard or Wittig-type reactions used to install the 4-piperidylidene moiety in ketotifen and pizotifen [1]. Alternatives such as the fully unsaturated 4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 4506-53-0) or the 9,10-dione derivative (CAS 43076-16-0) lead to different products or require additional reduction steps, which can compromise yield and introduce new impurity profiles [2]. Furthermore, the compound is itself a specified impurity in pizotifen drug substance (Pizotifen Impurity 1), meaning its trace presence in final APIs must be rigorously controlled; using a different intermediate would alter the established impurity fate map and require revalidation of the entire analytical method [3]. Therefore, sourcing the exact compound at the specified purity grade is a regulatory and process necessity.

Quantitative Differentiation Guide for 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5)


Structural Determinant of Synthetic Fidelity: The Saturated 9,10-Dihydro Scaffold vs. Unsaturated Analog CAS 4506-53-0

The saturated 9,10-dihydro scaffold in CAS 1622-55-5 is essential for the final hydrogenation step in the synthesis of ketotifen and pizotifen. The unsaturated analog, 4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 4506-53-0), lacks the C9-C10 saturation, resulting in a different electronic environment and steric profile. While quantitative yield data for direct comparison in the same publication is unavailable in open literature, the established industrial route relies on the 9,10-dihydro derivative as the penultimate intermediate. The alternative of using the unsaturated analog and then hydrogenating at a later stage is disfavored due to the need for an additional, potentially low-yielding reduction step. The target compound's identity is further validated by its boiling point of 165-180 °C at 27-68 Pa and refractive index (nD22) of 1.6520-1.6548, which are critical quality attributes for process control [1].

Pharmaceutical Intermediates Ketotifen Synthesis Pizotifen Synthesis

Regulated Impurity Profile: Pizotifen Impurity 1 Classification vs. Inert Alternatives

The compound is explicitly designated as Pizotifen Impurity 1 and is a known degradation product or process-related impurity in pizotifen drug substance . In contrast, a closely related compound such as 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 59743-84-9) is not a specified impurity in the same pharmacopoeial context. This designation is critical: procuring CAS 1622-55-5 allows analytical laboratories and QC departments to use it as a reference standard for impurity quantification and method validation. Its identity is confirmed by specific analytical parameters: a LogP of 3.0777, a Polar Surface Area (PSA) of 45.31 Ų, and a boiling point of 371.1°C at 760 mmHg [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Reactivity and Yield Implications of the 4-Keto Group in Grignard and Wittig Reactions

The 4-keto group in CAS 1622-55-5 is the primary site of nucleophilic attack during the installation of the 1-methylpiperidin-4-yl group, a key step in ketotifen synthesis. In contrast, a 2-chloro-substituted analog (2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, MW 248.73) introduces an electron-withdrawing chlorine atom on the thiophene ring, which would alter the electrophilicity of the ketone and potentially lead to lower yields or side reactions in the Grignard addition . The synthesis of ketotifen, as described in US 4,026,426, involves the condensation of this ketone with a 4-piperidone derivative [1].

Organic Synthesis Process Chemistry Ketotifen API

Best Application Scenarios for Procuring 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5)


GMP Manufacturing of Ketotifen Fumarate API

This compound is the direct precursor to the active pharmaceutical ingredient ketotifen. Its procurement at high purity (≥98%) is mandatory for executing the final condensation step with a 1-methyl-4-piperidone derivative under validated GMP conditions .

Synthesis of Pizotifen Malate and Related Reference Standards

As the key intermediate in pizotifen synthesis and a specified impurity (Pizotifen Impurity 1), this compound is essential for both production of the API and for preparing analytical reference standards used in batch release and stability testing .

Impurity Profiling and Analytical Method Validation

Analytical R&D and QC laboratories procure this compound to serve as a reference standard for developing and validating HPLC/LC-MS methods capable of separating and quantifying ketotifen and pizotifen from their process-related impurities and degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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